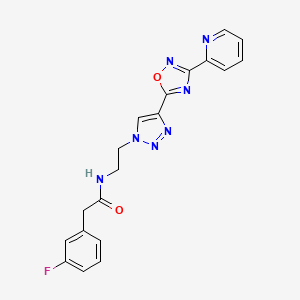

![molecular formula C10H12FNO2 B2652252 4-[(3-Fluorophenyl)amino]oxolan-3-ol CAS No. 1183972-22-6](/img/structure/B2652252.png)

4-[(3-Fluorophenyl)amino]oxolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

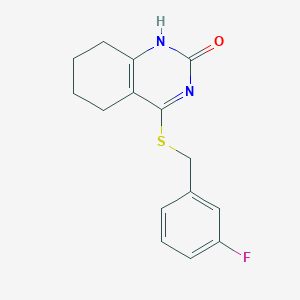

The compound “4-[(3-Fluorophenyl)amino]oxolan-3-ol” is a complex organic molecule. It contains a total of 29 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom . The molecule includes a five-membered ring and a six-membered ring, a secondary amine (aliphatic), a hydroxyl group, a secondary alcohol, an ether (aliphatic), and an Oxolane .

Molecular Structure Analysis

The molecule “this compound” contains a total of 30 bonds, including 16 non-Hydrogen bonds, 6 multiple bonds, and 3 rotatable bonds . It also contains 6 aromatic bonds, indicating the presence of an aromatic ring structure .Applications De Recherche Scientifique

Chromatography and Detection

4-[(3-Fluorophenyl)amino]oxolan-3-ol's derivatives have been utilized in chromatography. For example, derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been used as pre-column fluorescent labeling reagents in high-performance liquid chromatography for amino acids. This method allows for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Fluorescence in Chemical Biology

Fluorophores, including derivatives of this compound, have significantly impacted the study of biological systems. These compounds are used to construct fluorescent macromolecules such as peptides and proteins, enabling non-invasive studies in cells and organisms. They assist in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

Antimalarial Activity

The decomposition products of 4-fluorophenyl derivatives, including those similar to this compound, have been studied for their antimalarial activities. These compounds show promise in inhibiting the parasite SERCA PfATP6, although their mechanism of action may not directly relate to their decomposition into radicals (Haynes et al., 2007).

Met Kinase Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of the Met kinase, a critical target in cancer therapy. These compounds have shown efficacy in tumor models and have progressed to clinical trials (Schroeder et al., 2009).

Propriétés

IUPAC Name |

4-(3-fluoroanilino)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-7-2-1-3-8(4-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVBLEKVRFRKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2652169.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2652173.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)

![7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2652184.png)